

# A Comparative Analysis of Long-Term Follow-up Studies in DMT-Assisted Psychotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N,N-Dimethyltryptamine**

Cat. No.: **B1679369**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

In the evolving landscape of psychiatric treatment, psychedelic-assisted therapies are gaining significant attention for their potential to address unmet needs in mental healthcare. Among these, **N,N-Dimethyltryptamine** (DMT)-assisted psychotherapy is emerging as a promising rapid-acting intervention. This guide provides a comprehensive comparison of the long-term follow-up data from clinical trials of DMT-assisted psychotherapy against alternative treatments, including psilocybin-assisted psychotherapy and conventional antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).

## Quantitative Comparison of Long-Term Efficacy

The following tables summarize the long-term efficacy data from clinical trials of DMT-assisted psychotherapy and comparator treatments for Major Depressive Disorder (MDD). It is important to note that long-term follow-up data for DMT is still emerging, with current published studies extending to three months. In contrast, longer-term data is available for psilocybin and SSRIs.

Table 1: Long-Term Follow-up Data for DMT-Assisted Psychotherapy in Major Depressive Disorder

| Study/Compound        | Follow-up Duration                                            | Primary Efficacy Endpoint                                         | Results                                                                        |
|-----------------------|---------------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Small Pharma (SPL026) | 3 months                                                      | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | Statistically significant and durable antidepressant effect observed.[1][2][3] |
| Remission Rate        | 57% remission rate at 3 months following a single dose.[3][4] |                                                                   |                                                                                |

Table 2: Comparative Long-Term Follow-up Data for Psilocybin-Assisted Psychotherapy in Major Depressive Disorder

| Study/Compound                                 | Follow-up Duration | Primary Efficacy Endpoint                                         | Results                                                                                   |
|------------------------------------------------|--------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Gukasyan et al. (2022)                         | 12 months          | Change in GRID-Hamilton Depression Rating Scale (GRID-HAMD) score | Substantial and stable antidepressant effects observed throughout the 12-month follow-up. |
| Response Rate<br>(≥50% reduction in GRID-HAMD) | 75% at 12 months.  |                                                                   |                                                                                           |
| Remission Rate                                 | 58% at 12 months.  |                                                                   |                                                                                           |

Table 3: Overview of Long-Term Outcomes with SSRIs in Major Depressive Disorder

| Study Type                | Follow-up Duration | Primary Efficacy Endpoint                                                                                                                              | General Findings                                                                                                                                                       |
|---------------------------|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Longitudinal Studies      | ≥ 1 year           | Relapse/Recurrence Rates                                                                                                                               | While effective in preventing relapse for many, a significant portion of individuals experience relapse or discontinuation despite continued treatment. <sup>[5]</sup> |
| Symptom Remission         |                    | Rates of sustained remission can be modest, and residual symptoms are common.                                                                          |                                                                                                                                                                        |
| Patient-Reported Outcomes |                    | Many patients report long-term benefits, but adverse effects such as emotional numbing, sexual dysfunction, and weight gain are also frequently cited. |                                                                                                                                                                        |

## Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for a comprehensive comparison.

### DMT-Assisted Psychotherapy: The SPL026 Protocol

The Phase I/IIa clinical trial of SPL026 (DMT fumarate) conducted by Small Pharma provides a key example of the therapeutic protocol for DMT-assisted psychotherapy.<sup>[6][7][8][9][10]</sup>

- Participants: The trial included both healthy, psychedelic-naïve volunteers and patients with Major Depressive Disorder.[6][7][8][9]
- Screening: Participants underwent rigorous screening to ensure they met the inclusion criteria and did not have any contraindications for receiving DMT.
- Preparation: Prior to the dosing session, participants engaged in preparatory psychotherapy sessions with trained therapists. These sessions aimed to build rapport, establish a therapeutic alliance, and prepare the participant for the psychedelic experience.
- Dosing Session:
  - Administration: SPL026 was administered intravenously.[1][2]
  - Dosage: The trial employed a dose-escalation design in the healthy volunteer cohort to determine a safe and effective dose for the patient cohort.[6][7][9]
  - Setting: The dosing session took place in a controlled and comfortable clinical setting, with two therapists present to provide support.
  - Duration: The acute psychedelic effects of intravenous DMT are short-lived, typically lasting around 20-30 minutes.[4][8][9]
- Integration: Following the resolution of the acute effects, participants engaged in integration psychotherapy sessions. These sessions focused on helping the participant make sense of their experience, process any emergent emotions or insights, and integrate these into their daily life.
- Follow-up: Participants were followed up at various time points (e.g., 2 weeks, 3 months) to assess the durability of the antidepressant effects and monitor for any adverse events.[10]

## Psilocybin-Assisted Psychotherapy Protocol (Representative)

The protocol for psilocybin-assisted psychotherapy shares many similarities with the DMT protocol but is adapted for the longer duration of psilocybin's effects.

- Participants: Individuals with a diagnosis of Major Depressive Disorder.
- Screening: Comprehensive medical and psychological screening is conducted.
- Preparation: Multiple preparatory sessions with two trained therapists are conducted to establish trust and prepare the participant for the experience.
- Dosing Session:
  - Administration: Psilocybin is typically administered orally in capsule form.
  - Dosage: Doses are carefully selected based on previous research to induce a therapeutic psychedelic experience.
  - Setting: The session occurs in a specially designed room to be safe and comfortable, with therapists present throughout.
  - Duration: The effects of psilocybin generally last for 4-6 hours.[\[11\]](#)
- Integration: Integration sessions are held in the days and weeks following the dosing session to help the participant process and integrate the experience.
- Follow-up: Long-term follow-up assessments are conducted at multiple time points, often extending to 12 months or longer, to evaluate the sustained effects of the treatment.[\[12\]](#)

## Standard of Care: SSRI Treatment Protocol

Treatment with SSRIs follows a distinctly different, non-psychedelic protocol.

- Participants: Individuals diagnosed with Major Depressive Disorder.
- Initiation: Treatment is typically initiated by a primary care physician or a psychiatrist.
- Dosage: Treatment usually begins with a low dose, which is gradually increased to a therapeutic level.
- Monitoring: Regular follow-up appointments are scheduled to monitor for efficacy and side effects.

- Duration: Treatment is typically long-term, often lasting for at least 6-12 months after symptom remission to prevent relapse.
- Adjunctive Therapy: SSRIs are often prescribed in conjunction with psychotherapy, though this is not always the case.

## Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of the molecular signaling of DMT and a typical experimental workflow for DMT-assisted psychotherapy.



[Click to download full resolution via product page](#)

### DMT Molecular Signaling Pathway



[Click to download full resolution via product page](#)

### DMT-Assisted Psychotherapy Experimental Workflow

## Discussion and Future Directions

The available data suggests that DMT-assisted psychotherapy can produce rapid and significant antidepressant effects that are sustained for at least three months.[\[1\]](#) This is a promising development, particularly for individuals with treatment-resistant depression. When compared to psilocybin-assisted psychotherapy, the primary difference lies in the duration of the acute effects, with DMT offering a much shorter session time.[\[11\]](#) This could have practical implications for scalability and cost-effectiveness in clinical practice.

In comparison to SSRIs, DMT-assisted psychotherapy offers a fundamentally different treatment paradigm. While SSRIs require daily administration and can take weeks to exert their effects, DMT-assisted psychotherapy involves a limited number of dosing sessions with the potential for rapid and lasting therapeutic change. However, the long-term safety and efficacy profile of SSRIs is well-established over decades of use, whereas the long-term data for DMT is still in its infancy.

Future research should focus on conducting larger, placebo-controlled trials of DMT-assisted psychotherapy with longer follow-up periods (12 months and beyond). Direct comparative effectiveness trials against both psilocybin-assisted psychotherapy and standard-of-care treatments like SSRIs will be crucial to fully understand the relative benefits and risks of each approach. Furthermore, elucidating the neurobiological mechanisms underlying the sustained therapeutic effects of DMT will be essential for optimizing treatment protocols and identifying patient populations most likely to benefit.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. freethink.com [freethink.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Small Pharma Reports Positive Top-line Results from Phase IIa Trial of SPL026 in Major Depressive Disorder - BioSpace [biospace.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. luminowellnessclinic.com [luminowellnessclinic.com]
- 6. Safety, tolerability, pharmacodynamic and wellbeing effects of SPL026 (dimethyltryptamine fumarate) in healthy participants: a randomized, placebo-controlled phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacodynamic and wellbeing effects of SPL026 (dimethyltryptamine fumarate) in healthy participants: a randomized, placebo-controlled phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ISRCTN [isrctn.com]
- 11. Psilocybin & DMT: Comparing Short & Long-Acting Psychedelics [confluenceretreats.org]
- 12. Efficacy and safety of psilocybin-assisted treatment for major depressive disorder: Prospective 12-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Long-Term Follow-up Studies in DMT-Assisted Psychotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679369#long-term-follow-up-studies-of-dmt-assisted-psychotherapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)